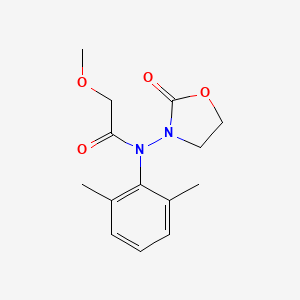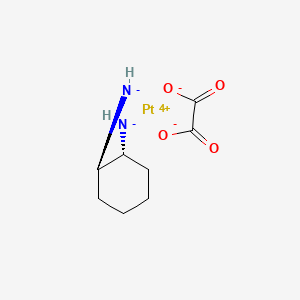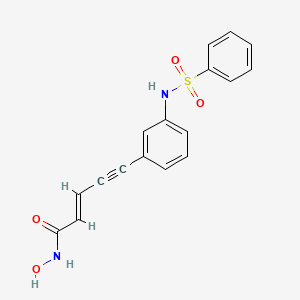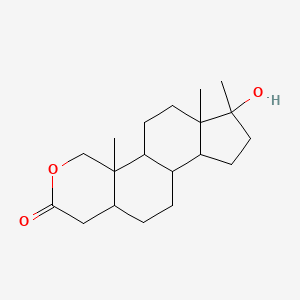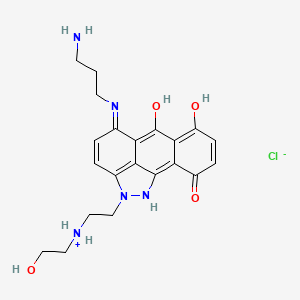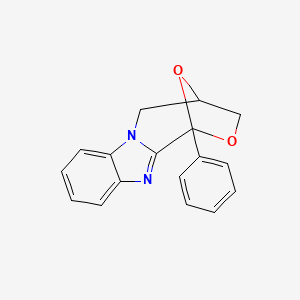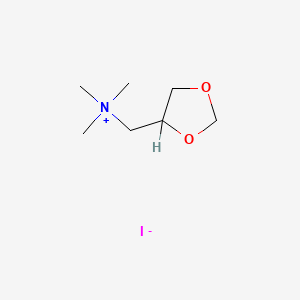
Naftoxate
Overview
Description
Naftoxate is an antimicotic agent known for its effectiveness against both gram-positive and gram-negative bacteria, as well as yeasts and other fungi in plant cell culture . It is an ester compound containing aminomethylsulfate, and its ammonium salt analog can inhibit free thiols to chemically weaken reactive oxygen species (ROS)-sensitive anaerobic bacterium Trichomonas vaginalis and inhibit common pathogens causing vaginal infections, such as Candida albicans and Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naftoxate can be synthesized through a series of chemical reactions involving the esterification of aminomethylsulfate. The specific synthetic routes and reaction conditions are not widely documented in public literature, but general esterification techniques involve the reaction of an alcohol with an acid in the presence of a catalyst, typically under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The exact industrial methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
Naftoxate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction may produce reduced aminomethylsulfate derivatives.
Scientific Research Applications
Naftoxate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for testing antimicrobial activity.
Biology: Employed in studies involving plant cell cultures and microbial inhibition.
Medicine: Investigated for its potential use in treating infections caused by Candida albicans and Staphylococcus aureus.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
Naftoxate exerts its effects by inhibiting free thiols, which chemically weakens ROS-sensitive anaerobic bacteria like Trichomonas vaginalis . It also inhibits common pathogens causing vaginal infections. The molecular targets include enzymes and proteins involved in the oxidative stress response pathways, leading to the disruption of cellular processes in the targeted microorganisms.
Comparison with Similar Compounds
Similar Compounds
Miconazole: Another antimicotic agent effective against a broad spectrum of fungi.
Clotrimazole: Used to treat fungal infections and has a similar mechanism of action.
Ketoconazole: Known for its antifungal properties and used in various medical treatments.
Uniqueness of Naftoxate
This compound is unique due to its specific inhibition of free thiols and its effectiveness against both gram-positive and gram-negative bacteria, as well as yeasts and other fungi. This broad-spectrum activity makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,3-benzoxazol-2-yl N-methyl-N-naphthalen-1-ylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-21(16-11-6-8-13-7-2-3-9-14(13)16)19(23)24-18-20-15-10-4-5-12-17(15)22-18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYUANIJQACDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=S)SC3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183012 | |
| Record name | Naftoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28820-28-2 | |
| Record name | Naftoxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028820282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFTOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2781UEP67S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



